molecular formula C12H20Cl2N4O B12720462 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride CAS No. 104373-89-9

1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride

Cat. No.: B12720462
CAS No.: 104373-89-9
M. Wt: 307.22 g/mol
InChI Key: CZDNKPRRVDGUAB-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with a pyridine derivative under specific conditions. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moieties are substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies related to receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride can be compared with other similar compounds, such as:

    Pyridinylpiperazine: This compound shares a similar structure but lacks the propanamide moiety, resulting in different chemical and biological properties.

    Phenylpiperazine: Another related compound, phenylpiperazine, has a phenyl group instead of a pyridine moiety, leading to variations in its reactivity and applications.

    Diphenylmethylpiperazine: This compound contains two phenyl groups attached to the piperazine ring, offering distinct pharmacological and chemical characteristics.

Properties

CAS No.

104373-89-9

Molecular Formula

C12H20Cl2N4O

Molecular Weight

307.22 g/mol

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride

InChI

InChI=1S/C12H18N4O.2ClH/c13-11(17)4-6-15-7-9-16(10-8-15)12-3-1-2-5-14-12;;/h1-3,5H,4,6-10H2,(H2,13,17);2*1H

InChI Key

CZDNKPRRVDGUAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)N)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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